N-(4-Chlorophenyl)benzenesulfonamide

Übersicht

Beschreibung

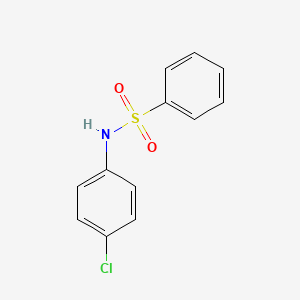

N-(4-Chlorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H10ClNO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 4-chlorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(4-Chlorophenyl)benzenesulfonamide can be synthesized through the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture. The process involves cyclic voltammetry and differential pulse voltammetry, leading to the formation of the desired sulfonamide derivative . Another method involves the acylation of 4-chloroaniline under solvent-free conditions, which provides a highly selective and efficient route for the synthesis of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrochemical synthesis, utilizing optimized reaction conditions to ensure high yield and purity. The process is designed to be environmentally friendly, often employing green solvents and minimizing waste production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Chlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different sulfonamide derivatives.

Reduction: Reduction reactions can modify the sulfonamide group, leading to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions include various substituted sulfonamides and amine derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

N-(4-Chlorophenyl)benzenesulfonamide and its derivatives have various applications in chemistry, including acting as reagents in N-acylation and uses in synthesizing sulfonamide drugs .

N-Acylation Reagents:

N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides can be used as chemoselective N-acylation reagents . These reagents are used in the following applications :

- Selective protection of primary amines in the presence of secondary amines.

- Acylation of aliphatic amines in the presence of aryl amines.

- Monofunctionalization of primary-secondary diamines.

- Selective N-acylation of amino alcohols.

These acylation reactions are performed in water as a solvent . Advantages of using N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides include high stability and ease of preparation . The sulfonamide group is expected to function as a bulky leaving group because it contains a strongly electron-withdrawing substituent on the benzene rings, including nitro and chloro groups .

N-(4-chlorophenyl)-4-nitrobenzenesulfonamide is synthesized from 4-chloroaniline and 4-nitrobenzenesulfonyl chloride in the presence of anhydrous NaHCO3 under solvent-free conditions . N-(4-chlorophenyl)-4-nitro-benzenesulfonamide is reacted with a carboxylic acid anhydride in the presence of anhydrous K2CO3 under solvent-free conditions to yield the corresponding N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides .

Wirkmechanismus

The mechanism of action of N-(4-Chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzymatic reactions. This inhibition can lead to various biological effects, including antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sulfanilamide: Another sulfonamide derivative with similar antibacterial properties.

Sulfamethoxazole: A widely used antibiotic that shares structural similarities with N-(4-Chlorophenyl)benzenesulfonamide.

Sulfadiazine: Another sulfonamide antibiotic with comparable chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

N-(4-Chlorophenyl)benzenesulfonamide, a derivative of benzenesulfonamide, has garnered attention in pharmaceutical research due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a sulfonamide group attached to a chlorophenyl moiety. Its structural formula can be represented as follows:

- Chemical Formula : CHClNOS

- Molecular Weight : 273.73 g/mol

This compound exhibits properties typical of sulfonamides, including antibacterial and anti-inflammatory effects.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity. Studies indicate that sulfonamides inhibit bacterial growth by targeting folic acid synthesis pathways, crucial for bacterial proliferation. For instance, derivatives with similar structures have shown effective inhibition against various bacteria, including Staphylococcus aureus and Klebsiella pneumoniae, with inhibition percentages reaching up to 80% at specific concentrations .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to inhibit certain enzymes involved in inflammatory pathways. Research has shown that it can modulate the expression of pro-inflammatory cytokines, thus reducing inflammation in various biological models .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been reported to induce apoptosis in cancer cell lines such as MDA-MB-231, with significant increases in apoptotic markers observed. The compound's mechanism involves the activation of caspases and modulation of mitochondrial pathways .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound binds to active sites of enzymes like carbonic anhydrases (CAs), inhibiting their activity. For example, it has shown high selectivity for CA IX over CA II, with IC values indicating potent inhibition .

- Apoptosis Induction : By affecting mitochondrial membrane potential and activating apoptotic pathways, it promotes cell death in cancerous cells .

- Antimicrobial Mechanism : The inhibition of folate synthesis disrupts nucleic acid synthesis in bacteria, leading to their death.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a controlled study involving MDA-MB-231 breast cancer cells, this compound was administered at varying concentrations. The results indicated a dose-dependent increase in apoptosis, with significant changes observed at concentrations as low as 10 µM. This study highlights the compound's potential as a therapeutic agent in cancer treatment .

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c13-10-6-8-11(9-7-10)14-17(15,16)12-4-2-1-3-5-12/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRCRHLXUCJAKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197167 | |

| Record name | Benzenesulfonamide, N-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4750-28-1 | |

| Record name | N-(4-Chlorophenyl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004750281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4750-28-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-CHLOROPHENYL)BENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DG76LGR56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of N-(4-Chlorophenyl)benzenesulfonamide and how does it influence its crystal formation?

A1: this compound (C12H10ClNO2S) features a twisted conformation around the sulfur atom. [, ] This twist, characterized by a C—SO2—NH—C torsion angle of 67.8° and a dihedral angle of 65.0° between the benzene rings, plays a crucial role in its crystal structure. [, ] The molecules arrange themselves into chains through N—H⋯O hydrogen bonds, forming infinite helicoids along a specific axis. [] This particular arrangement provides insights into potential intermolecular interactions and packing behavior.

Q2: Can you describe a method for synthesizing this compound electrochemically?

A2: One approach involves the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture using a glassy carbon electrode. [] This process generates a (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium intermediate. Introducing benzenesulfinic acid to this reactive intermediate leads to the formation of this compound alongside diaryl sulfone derivatives. [] This electrochemical method offers a potentially controlled and efficient route for synthesis.

Q3: Are there any computational studies on this compound and its derivatives?

A3: Yes, computational chemistry tools like Gaussian 09W have been employed to predict the products of reactions involving this compound derivatives. [] By calculating natural charges, LUMO orbital energies, and thermodynamic stability of potential intermediates and products, researchers gain insights into reaction pathways and potential product formation. [] This approach highlights the value of computational chemistry in understanding and predicting chemical behavior.

Q4: What happens to this compound when exposed to light and oxygen?

A4: Research shows that this compound, along with 4-chloroaniline, undergoes photooxidation when exposed to light and oxygen. [] This process leads to the formation of both nitroso- and nitro- products. [] While the specific mechanisms and product ratios might require further investigation, this finding points to the compound's reactivity and potential transformation pathways in environmental conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.